molecular formula C8H11NO2 B601791 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one CAS No. 727375-13-5

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Cat. No.: B601791
CAS No.: 727375-13-5
M. Wt: 153.18
InChI Key:
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Description

The compound “2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one” is a type of organic compound. The hydroxymethyl group (−CH2OH) is an alcohol, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, hydroxymethylation is a common chemical reaction that installs the CH2OH group . A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds .

Scientific Research Applications

  • Organometallic Chemistry : In a study by Nogai and Schmidbaur (2004), 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one was involved in dehydrogenative Ga−Ga coupling and hydrogallation in gallium hydride complexes. This showcases its application in complex organometallic synthesis and reactions (Nogai & Schmidbaur, 2004).

  • Synthetic Chemistry : Dai Gui (2004) synthesized a compound from 2,3,5-trimethylpyridine, which involved transformations of this compound. This indicates its role in the synthesis of more complex chemical structures (Dai Gui, 2004).

  • Catalysis and Material Science : A study by Dieterich et al. (1973) described new syntheses for 3,5-dialkylpyridines using petrochemical compounds, with this compound being a key intermediate. This highlights its significance in developing materials and catalysts (Dieterich et al., 1973).

  • Pharmaceutical Chemistry : Kulakov et al. (2017) utilized derivatives of this compound for synthesizing compounds with analgesic activity. This reflects its potential in drug discovery and pharmaceutical research (Kulakov et al., 2017).

  • Nuclear Magnetic Resonance (NMR) pH Indicators : Amrollahi (2014) researched the synthesis of 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, a variant of this compound, for use as 19F NMR pH indicators. This application is significant in analytical chemistry and diagnostics (Amrollahi, 2014).

  • Bioconjugation and Antioxidant Studies : Puglisi et al. (2012) investigated the antioxidant activity of deferiprone-cyclodextrin conjugates and their iron(III) complexes, involving the use of this compound. This research contributes to understanding the role of such compounds in mitigating oxidative stress (Puglisi et al., 2012).

  • Magnetic and Optical Properties in Lanthanide Clusters : Alexandropoulos et al. (2011) used 2-(Hydroxymethyl)pyridine in 4f metal chemistry to create lanthanide clusters with unique magnetic and optical properties, demonstrating its utility in material sciences (Alexandropoulos et al., 2011).

Properties

IUPAC Name

2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZJWGGYPDKWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 2
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 3
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 4
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 5
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 6
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

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